2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one
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Overview
Description
2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinazolinone core with hydrazine hydrate in the presence of a suitable catalyst.
Attachment of the Isopropoxypropyl Group: The isopropoxypropyl group can be attached via an alkylation reaction using an appropriate alkylating agent, such as 3-isopropoxypropyl bromide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with its activity.
Chemical Biology: It can serve as a tool compound to investigate the mechanisms of action of quinazolinone derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve the following:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylquinazolin-4(3H)-one: Lacks the isopropoxypropyl group, which may affect its biological activity and solubility.
3-(3-Isopropoxypropyl)quinazolin-4(3H)-one:
Uniqueness
2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is unique due to the presence of both the hydrazinyl and isopropoxypropyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)20-9-5-8-18-13(19)11-6-3-4-7-12(11)16-14(18)17-15/h3-4,6-7,10H,5,8-9,15H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGYPIJZHGLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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